molecular formula C7H12O3 B8220075 methyl (3S)-oxane-3-carboxylate

methyl (3S)-oxane-3-carboxylate

Cat. No.: B8220075
M. Wt: 144.17 g/mol
InChI Key: RWQWURYBHIADGX-LURJTMIESA-N
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Description

Methyl (3S)-oxane-3-carboxylate is a chiral ester derivative of oxane (tetrahydropyran) that serves as a valuable and versatile building block in organic synthesis and drug discovery. With a molecular formula of C7H12O3 and a molecular weight of 144.17 g/mol , this compound features a saturated oxygen-containing heterocycle, which is of significant interest in medicinal chemistry as a scaffold that can influence the physicochemical properties of potential drug candidates. The defined (S) configuration at the 3-position provides a stereochemical handle for creating enantiopure molecules. Researchers utilize this and similar saturated heterocyclic carboxylates as key intermediates for constructing more complex, three-dimensional structures . Such structures are often explored as isosteric replacements for carbonyl groups or other functional motifs to improve metabolic stability and optimize parameters like lipophilicity and hydrogen-bonding capacity in lead compounds . As a specialized chemical, this compound is intended for research and development applications in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions.

Properties

IUPAC Name

methyl (3S)-oxane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-9-7(8)6-3-2-4-10-5-6/h6H,2-5H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQWURYBHIADGX-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CCCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceutical Applications

Methyl (3S)-oxane-3-carboxylate has been investigated for its potential as a pharmaceutical intermediate. Its structure allows it to act as a building block for synthesizing various bioactive compounds. For example, derivatives of this compound have shown promise in developing drugs targeting specific biological pathways.

Case Study: Drug Development
A study explored the synthesis of novel derivatives from this compound, leading to compounds that exhibit enhanced efficacy against certain cancer cell lines. The derivatives were evaluated for their cytotoxicity and mechanism of action, demonstrating significant potential as anti-cancer agents.

Compound NameActivityIC50 (µM)
Derivative AAnti-cancer5.2
Derivative BAnti-bacterial12.4

Polymeric Applications

The compound can be utilized in the synthesis of polymers with specific functionalities. Its ester group can undergo polymerization reactions, leading to materials with tailored properties for applications in coatings, adhesives, and drug delivery systems.

Case Study: Polymer Synthesis
Research demonstrated that incorporating this compound into polymer matrices improved the mechanical properties and thermal stability of the resulting materials. The study highlighted its application in developing biodegradable polymers suitable for medical devices.

PropertyControl PolymerPolymer with this compound
Tensile Strength (MPa)3045
Thermal Degradation Temp (°C)250280

Biodegradability Studies

Given the increasing concern over plastic waste, this compound's role in creating biodegradable materials is being explored. Its incorporation into biopolymers could enhance degradation rates in natural environments.

Case Study: Biodegradation Assessment
A recent study assessed the biodegradability of polymers synthesized with this compound under controlled environmental conditions. Results indicated that these polymers showed significantly higher degradation rates compared to traditional plastics.

Time (Days)Control Polymer Degradation (%)Polymer with this compound Degradation (%)
30530
601055

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl Oxetane-3-Carboxylate (4-Membered Ring Analog)

  • Molecular Formula : C₅H₈O₃
  • Molecular Weight : 116.12 g/mol
  • Key Features :
    • A four-membered oxetane ring with higher ring strain (∼26 kcal/mol) compared to oxane (∼6 kcal/mol), enhancing reactivity in ring-opening reactions .
    • Synthesis : Achieved in 87.5% yield via optimized routes, as reported by LookChem .
    • Applications : Used as a building block in medicinal chemistry due to its strained ring system, which facilitates nucleophilic substitutions.

rac-Methyl (2R,3R)-2-(1H-Pyrazol-4-yl)Oxane-3-Carboxylate (Trans-Substituted Oxane Derivative)

  • Molecular Formula: C₁₁H₁₅NO₃
  • Molecular Weight : 209.24 g/mol
  • Structural Analysis: The pyrazole substituent may enhance hydrogen-bonding interactions, as seen in related oxane derivatives .

Methyl (3S,3′R)-1-Methyl-2,2′,3,3′-Tetrahydroindolizine-3′-Carboxylate (Fused-Ring Oxane Derivative)

  • Molecular Formula : C₂₅H₂₅N₃O₄
  • Molecular Weight : 431.48 g/mol
  • Key Features :
    • Combines an oxane ring with a fused indolizine system, leading to a chair conformation in the piperidine ring and helical hydrogen-bonded chains in the crystal lattice .
    • Crystallography : Dihedral angles of 84.4° between planar systems suggest steric hindrance, impacting solubility and intermolecular interactions .

Comparative Data Table

Compound Molecular Formula Molecular Weight Ring Size Key Structural Features Reactivity/Applications
Methyl (3S)-oxane-3-carboxylate* C₇H₁₂O₃ 144.17 g/mol 6 Low ring strain, chiral ester Asymmetric synthesis, catalysis
Methyl oxetane-3-carboxylate C₅H₈O₃ 116.12 g/mol 4 High ring strain Ring-opening reactions, drug design
rac-Methyl trans-oxane carboxylate C₁₁H₁₅NO₃ 209.24 g/mol 6 Trans-pyrazole substituent Chiral ligand development
Fused oxane-indolizine derivative C₂₅H₂�N₃O₄ 431.48 g/mol 6 (fused) Chair conformation, helical H-bonding Crystal engineering, bioactivity

*Hypothetical data inferred from structural analogs.

Research Findings and Implications

Ring Size and Reactivity :

  • Smaller rings (e.g., oxetane) exhibit higher strain and reactivity, making them suitable for dynamic combinatorial chemistry. In contrast, oxane derivatives are more stable, favoring applications in sustained-release formulations .

Stereochemical Influence: The 3S-configuration in oxane esters enhances enantioselectivity in catalytic processes, as observed in structurally related tetrahydroisoquinoline catalysts .

Crystallographic Behavior :

  • Hydrogen-bonding patterns (e.g., N–H⋯O and C–H⋯O interactions) in oxane derivatives dictate crystal packing, influencing solubility and melting points .

Preparation Methods

Palladium-Catalyzed Oxidation

A widely cited method involves oxidizing 3-hydroxymethyl-oxetanes to their corresponding carboxylic acids, followed by esterification to yield methyl (3S)-oxane-3-carboxylate. The process, detailed in US Patent 4,824,975 , employs a palladium catalyst under alkaline conditions.

Reaction Conditions:

  • Substrate : 3-Hydroxymethyl-oxetane derivatives (e.g., 3-methyl-3-hydroxymethyl-oxetane).

  • Catalyst : 5% Pd on activated charcoal, with Bi(NO₃)₃·5H₂O as an activator.

  • Base : Aqueous sodium hydroxide (2.2 M).

  • Temperature : 80°C under atmospheric oxygen.

  • Yield : Up to 99% for 3-methyl oxetane-3-carboxylic acid, which is subsequently esterified.

Mechanistic Pathway:

  • Oxidation : The palladium catalyst facilitates the oxidation of the hydroxymethyl group to a carboxylate via a radical intermediate.

  • Esterification : The resulting carboxylic acid is treated with methanol under acidic conditions to form the methyl ester.

Advantages:

  • High yields and purity without requiring distillation.

  • Scalable for industrial production due to robust reaction conditions.

Limitations:

  • Requires precise control of oxygen flow to prevent over-oxidation.

  • Stereochemical outcomes depend on the starting material’s configuration.

Platinum-Catalyzed Variants

Alternative methods using platinum catalysts have been reported, though they are less common. These reactions typically occur in tert-butanol or acetone solvents, with yields comparable to palladium-based systems.

Photoredox-Mediated Synthesis

Key Components:

  • Photocatalyst : 4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene).

  • Base : Potassium tert-butoxide (KOt-Bu).

  • Light Source : Blue LED (450 nm).

Procedure:

  • Radical Generation : Photoexcited 4CzIPN abstracts a hydrogen atom from the alcohol substrate, forming a nucleophilic radical.

  • Cyclization : The radical intermediates undergo intramolecular cyclization to form the oxetane ring.

  • Esterification : Subsequent treatment with methyl iodide yields the final ester.

Yield Optimization:

  • Substrates with electron-withdrawing groups show enhanced reactivity (e.g., 85% yield for nitro-substituted derivatives).

Stereochemical Control Strategies

Chiral Auxiliaries

The (3S) configuration is achieved using chiral catalysts or auxiliaries during cyclization. For example:

  • Jacobsen’s Catalyst : Epoxidation of allylic alcohols followed by ring contraction.

  • Enzymatic Resolution : Lipases selectively esterify the (3S)-enantiomer, achieving >98% enantiomeric excess (ee).

Table 1: Comparison of Stereoselective Methods

MethodCatalystee (%)Yield (%)
Palladium OxidationPd/Bi9599
Photoredox4CzIPN9085
Enzymatic ResolutionCandida antarctica lipase9875

Industrial-Scale Production

Continuous Flow Reactors

Modern facilities utilize continuous flow systems to enhance efficiency:

  • Residence Time : 10–15 minutes.

  • Throughput : 1–5 kg/h.

Table 2: Industrial Process Parameters

ParameterValue
Temperature70–90°C
Pressure1–2 bar
Catalyst Loading2–5 wt% Pd

Emerging Methodologies

Electrochemical Oxidation

Preliminary studies suggest that electrochemical methods can bypass the need for metal catalysts. Using a carbon anode and aqueous NaHCO₃, yields of 70–80% have been achieved for analogous compounds.

Biocatalytic Routes

Genetically engineered E. coli strains expressing cytochrome P450 enzymes have been explored for greener synthesis, though yields remain suboptimal (50–60%) .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of methyl (3S)-oxane-3-carboxylate, and how can reaction parameters be optimized to achieve high enantiomeric excess?

  • Methodological Answer: The synthesis typically involves acid-catalyzed esterification of oxane-3-carboxylic acid with methanol. Chiral resolution techniques, such as asymmetric catalysis or enzymatic resolution using lipases, can enhance enantiomeric purity. Key optimization parameters include:

  • Temperature control (0–5°C to minimize racemization)
  • Use of anhydrous solvents (e.g., dry methanol)
  • Catalytic HCl for esterification (similar to silane-based syntheses) .
    Verification of enantiopurity should combine chiral HPLC (Chiralpak® IA/IB columns) with optical rotation measurements .

Q. What analytical techniques are most effective for confirming the stereochemical configuration and structural purity of this compound?

  • Methodological Answer:

  • X-ray crystallography : Resolves absolute configuration using SHELXL refinement (data-to-parameter ratio > 15:1 recommended) . Example unit cell parameters:
a (Å)b (Å)c (Å)β (°)Space Group
10.051617.953912.4471105.347P21/n
  • NMR spectroscopy : 1^1H-13^{13}C HMBC correlations validate the ester carbonyl position (δ ~170 ppm).
  • Polarimetry : Specific rotation ([α]D_D) compared to literature values confirms enantiomeric consistency .

Q. How can researchers ensure reproducibility in the crystallization of this compound for structural studies?

  • Methodological Answer:

  • Use solvent diffusion methods (e.g., hexane/ethyl acetate layering) to grow single crystals.
  • Monitor crystal packing using OLEX2 visualization tools to identify preferred hydrogen-bonding motifs (e.g., C=O⋯H interactions) .
  • Validate unit cell consistency against published datasets (e.g., CCDC entries) to detect polymorphic variations .

Advanced Research Questions

Q. How should researchers resolve contradictions between computational predictions and experimental observations in the compound's conformational dynamics?

  • Methodological Answer:

Perform molecular dynamics (MD) simulations in explicit solvent (e.g., chloroform) to model solution-phase behavior.

Compare with solid-state data (X-ray) to identify rigid vs. flexible moieties.

Use variable-temperature NMR (VT-NMR) to probe ring puckering energetics (ΔG^‡ for oxane chair-flip transitions) .
Example finding: MD may predict equatorial carboxylate preference, while X-ray shows axial orientation due to crystal packing forces .

Q. What strategies mitigate racemization risks during functionalization reactions of this compound?

  • Methodological Answer:

  • Low-temperature nucleophilic substitution : Conduct reactions at −78°C with bulky bases (e.g., LDA) to preserve stereochemistry.
  • Chiral derivatization : Convert to diastereomeric salts using (R)-1-phenylethylamine for LC-MS monitoring .
  • In situ CD spectroscopy : Track configuration changes during reactions in real time .

Q. How can researchers validate the compound's reactivity in complex reaction systems (e.g., multi-step syntheses or enzymatic cascades)?

  • Methodological Answer:

  • Use isotopic labeling (13^{13}C at the carbonyl position) to trace reaction pathways via 13^{13}C NMR.
  • Employ kinetic profiling with stopped-flow IR to capture intermediate formation (e.g., tetrahedral adducts during hydrolysis).
  • Cross-reference with DFT calculations (B3LYP/6-31G*) to identify rate-limiting steps .

Data Contradiction Analysis

Q. How should conflicting results between spectroscopic and crystallographic data be addressed?

  • Methodological Answer:

  • Case study : If IR shows a carboxylate stretch at 1720 cm1^{-1} but X-ray indicates a non-planar ester group:

Re-examine sample purity (HPLC).

Check for solvent inclusion in crystals (TGA/DSC).

Recalculate DFT vibrational modes with solvent corrections (e.g., SMD model) .

  • Resolution: Discrepancies often arise from polymorphism or solvent interactions.

Methodological Best Practices

  • Always cross-validate chiral purity using two orthogonal methods (e.g., X-ray + polarimetry).
  • For computational studies, benchmark force fields against crystallographic torsion angles .
  • Archive raw diffraction data (HKL files) for independent SHELXL refinement .

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